N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide
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Overview
Description
“N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide” is a compound that belongs to the class of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . This class of compounds has been identified as potent inhibitors of WDR5, a chromatin-regulatory scaffold protein overexpressed in various cancers . The compounds have been found to have dissociation constants less than 10 nM and micromolar cellular activity against an AML-leukemia cell line .
Synthesis Analysis
The synthesis of this class of compounds involves a structure-based design approach . The process involves the expansion of members of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis
The molecular structure of these compounds has been determined using X-ray diffraction . The resolution of the structure was found to be 1.88 Å .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . This results in the formation of the corresponding 3-nitro derivatives .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as imidazoles and pyrroles, are foundational in medicinal chemistry due to their diverse biological activities and therapeutic potentials. For instance, imidazole derivatives are noted for their roles in the synthesis of kinase inhibitors, with specific compounds leading to advancements in therapies for various diseases, including cancer. The synthesis and application of tri- and tetra-substituted imidazole scaffolds have been reviewed, highlighting their selective inhibition of p38 MAP kinase, which is crucial for inflammatory cytokine release, indicating significant therapeutic potential in inflammation and related conditions (Scior et al., 2011).
Organic Synthesis and Catalysis
In organic synthesis, heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, have shown versatility as synthetic intermediates. Their applications range from forming metal complexes to designing catalysts for asymmetric synthesis. Such compounds have been instrumental in drug development and organic chemistry, indicating their importance in creating novel therapeutic agents and materials (Li et al., 2019).
Drug Development and Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Heterocyclic compounds have shown promise in this field, with ciclopirox olamine, a substituted pyridone that is not related to imidazoles, demonstrating broad-spectrum antimicrobial activity against a wide range of pathogens. Its efficacy in treating fungal infections highlights the potential of heterocyclic compounds in developing new antimicrobial therapies (Jue et al., 1985).
Antioxidant Activity Studies
The study of antioxidants in various applications, from food science to pharmacology, involves heterocyclic compounds due to their effective radical scavenging properties. Research into the antioxidant activity of these compounds, including methodologies for assessing their efficacy, provides insights into their potential health benefits and applications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Future Directions
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-19(16-8-4-3-5-9-16)22(26)24-18-11-6-10-17(14-18)20-15-23-21-12-7-13-25(20)21/h3-6,8-11,14-15,19H,2,7,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTJCVJWCYDCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide |
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